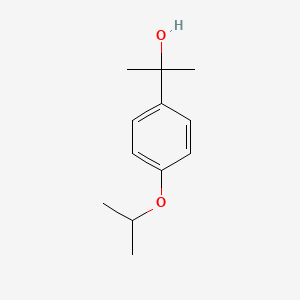
5-chloro-2-(2-ethylbutoxy)Benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is an organic compound with a molecular formula of C12H15ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a 2-(2-ethyl-butoxy) group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with 2-ethylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(2-ethylbutoxy)Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-2-(2-ethyl-butoxy)benzoic acid.
Reduction: 5-Chloro-2-(2-ethyl-butoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-2-(2-ethylbutoxy)Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(2-ethylbutoxy)Benzaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, forming covalent bonds with biological molecules. This reactivity can be exploited in various biochemical assays and synthetic processes. The chlorine atom and the 2-(2-ethyl-butoxy) group may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(2-methyl-butoxy)-benzaldehyde
- 5-Chloro-2-(2-ethyl-hexoxy)-benzaldehyde
- 5-Chloro-2-(2-propyl-butoxy)-benzaldehyde
Uniqueness
5-chloro-2-(2-ethylbutoxy)Benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the 2-(2-ethyl-butoxy) group provides steric and electronic effects that can differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C13H17ClO2 |
|---|---|
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
5-chloro-2-(2-ethylbutoxy)benzaldehyde |
InChI |
InChI=1S/C13H17ClO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
QZUGUWSSLSAFJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC1=C(C=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3',6'-Dihydro-[2,4'-bipyridin]-1'(2'H)-yl)propan-1-amine](/img/structure/B8708116.png)
![6-Phenyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8708124.png)





![3,5,8-Trioxabicyclo[5.1.0]octane](/img/structure/B8708173.png)


